molecular formula C15H22N2O2 B5858652 (E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE

(E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE

Cat. No.: B5858652
M. Wt: 262.35 g/mol
InChI Key: YVCJSDMPYYZXCB-DTQAZKPQSA-N
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Description

(E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE is an organic compound that features a butoxyphenyl group and a morpholine ring connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE typically involves the condensation reaction between 4-butoxybenzaldehyde and morpholine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The process would include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural features.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which (E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-METHOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE
  • (E)-1-(4-ETHOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE
  • (E)-1-(4-PROPOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE

Uniqueness

(E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can affect its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(E)-1-(4-butoxyphenyl)-N-morpholin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-3-10-19-15-6-4-14(5-7-15)13-16-17-8-11-18-12-9-17/h4-7,13H,2-3,8-12H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCJSDMPYYZXCB-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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